molecular formula C6H11N B3040226 (1S,4R)-2-Azabicyclo[2.2.1]heptane CAS No. 175275-72-6

(1S,4R)-2-Azabicyclo[2.2.1]heptane

Cat. No.: B3040226
CAS No.: 175275-72-6
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-RITPCOANSA-N
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Description

(1S,4R)-2-Azabicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within the bicyclic framework. This compound is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (1S,4R)-2-Azabicyclo[2.2.1]heptane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-Azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

(1S,4R)-2-Azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-Azabicyclo[2.2.1]heptane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where rigidity and stability are crucial.

Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Reactant of Route 2
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Reactant of Route 3
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Reactant of Route 4
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Reactant of Route 5
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Reactant of Route 6
(1S,4R)-2-Azabicyclo[2.2.1]heptane

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